molecular formula C10H11IOS B14047417 1-(2-Iodo-4-(methylthio)phenyl)propan-1-one

1-(2-Iodo-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14047417
M. Wt: 306.17 g/mol
InChI Key: JUHXEGGRCZGIHX-UHFFFAOYSA-N
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Description

1-(2-Iodo-4-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone attached to a phenyl ring substituted with iodine (at the 2-position) and a methylthio group (at the 4-position). Its molecular formula is C₁₀H₁₁IOS, with a molecular weight of 306.17 g/mol. This compound’s unique substitution pattern distinguishes it from related arylpropanones, making it relevant for synthetic chemistry and pharmacological studies.

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

1-(2-iodo-4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11IOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

JUHXEGGRCZGIHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)I

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Iodo-4-(methylthio)phenyl Derivatives

Method Overview:
The most straightforward and commonly reported method for preparing 1-(2-iodo-4-(methylthio)phenyl)propan-1-one involves the Friedel-Crafts acylation of 2-iodo-4-(methylthio)benzene derivatives with propanoyl chloride or direct reaction with propanone under Lewis acid catalysis.

Typical Reaction:

  • Starting material: 2-iodo-4-(methylthio)phenol or 2-iodo-4-(methylthio)benzene
  • Acylating agent: Propanoyl chloride or propanone
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3)
  • Solvent: Anhydrous solvents like dichloromethane or carbon disulfide
  • Temperature: Controlled low temperatures (0–5 °C) to avoid side reactions
  • Workup: Quenching with water, extraction, and purification by recrystallization or chromatography

Reaction Scheme:

$$
\text{2-Iodo-4-(methylthio)benzene} + \text{Propanoyl chloride} \xrightarrow[\text{solvent}]{\text{AlCl}_3} \text{this compound}
$$

Notes:

  • The presence of iodine and methylthio groups influences regioselectivity and reactivity.
  • The methylthio group is an electron-donating substituent, activating the ring toward electrophilic substitution.
  • Iodine is a bulky substituent, which can affect steric outcomes.

Synthesis via 2-Iodo-4-(methylthio)phenol Intermediate

Method Overview:
An alternative approach involves first preparing 2-iodo-4-(methylthio)phenol, then converting it to the corresponding aryl ketone via reaction with propanone or its derivatives.

Key Steps:

  • Preparation of 2-iodo-4-(methylthio)phenol by iodination of 4-(methylthio)phenol.
  • Reaction of this phenol with propanone under acidic or basic catalysis to form the ketone.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
  • Base: Potassium carbonate (K2CO3) to facilitate substitution
  • Temperature: Moderate heating (50–70 °C)

Advantages:

  • Allows selective introduction of iodine prior to ketone formation.
  • Enables better control over substitution pattern.

Methylthiolation Followed by Iodination and Acylation

Method Overview:
This multistep synthesis involves:

  • Starting from 2-iodophenyl derivatives,
  • Introduction of the methylthio group via nucleophilic substitution or thiolation,
  • Followed by acylation to install the propan-1-one group.

Typical Sequence:

  • 2-Iodophenol or 2-iodobenzene is reacted with methylthiolating agents such as methylthiolate salts or methyl iodide in the presence of base.
  • The methylthio-substituted intermediate is then subjected to Friedel-Crafts acylation with propanoyl chloride.

Reaction Conditions:

  • Base: Potassium hydroxide or sodium hydride for methylthiolation
  • Solvent: Water or DMF for methylthiolation; anhydrous solvents for acylation
  • Temperature: Room temperature to moderate heating

Comparative Table of Preparation Methods

Preparation Route Starting Materials Key Reagents/Catalysts Solvent Temperature Yield (%) Notes
Direct Friedel-Crafts Acylation 2-Iodo-4-(methylthio)benzene Propanoyl chloride, AlCl3 DCM or CS2 0–5 °C Moderate to high Simple, widely used; requires careful control
Phenol Intermediate Route 2-Iodo-4-(methylthio)phenol Propanone, K2CO3 DMF 50–70 °C Moderate Allows selective substitution
Methylthiolation → Iodination → Acylation 2-Iodophenol or 2-iodobenzene Methyl iodide, KOH, AlCl3 Water, DMF, DCM RT to moderate heat Variable Multistep, more control over functional groups

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and facilitate substitution reactions leading to methylthio group installation.
  • Temperature Control: Low temperatures during acylation prevent polyacylation and degradation of sensitive iodine substituent.
  • Catalyst Selection: Aluminum chloride is effective but can be replaced by milder Lewis acids to improve selectivity and reduce side reactions.
  • Purification: Extraction with organic solvents followed by drying over anhydrous sodium sulfate and recrystallization yields high purity products.
  • Yield Optimization: Stoichiometric control of reagents and reaction time is critical; prolonged reaction times may lead to by-products or deiodination.

Chemical Reactions Analysis

1-(2-Iodo-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-Iodo-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom and methylthio group can participate in various binding interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and available data for 1-(2-Iodo-4-(methylthio)phenyl)propan-1-one and related compounds:

Compound Name Molecular Formula Substituents (Position) Key Notes from Evidence
This compound C₁₀H₁₁IOS 2-Iodo, 4-Methylthio Target compound
1-[4-(Methylthio)phenyl]propan-2-one C₁₀H₁₂OS 4-Methylthio (propan-2-one) Metabolite of 4-MTA
1-(4-Methylphenyl)propan-1-one C₁₀H₁₂O 4-Methyl Detected as NPS
1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one C₉H₇BrFIO 2-Iodo, 3-Fluoro, 4-Bromo Halogen-rich analog
1-(4-Tosylphenyl)propan-1-one C₁₆H₁₆O₃S 4-Tosyl (p-toluenesulfonyl) High-yield synthesis (93%)
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one C₁₁H₁₁F₃OS 3-Methylthio, 2-Trifluoromethyl Fluorinated derivative
Key Observations:
  • Ketone Position : The target compound shares the propan-1-one backbone with 1-(4-methylphenyl)propan-1-one and 1-(4-tosylphenyl)propan-1-one, whereas 1-[4-(methylthio)phenyl]propan-2-one is a propan-2-one derivative.
  • Substituent Effects: Iodine vs. Halogens: The 2-iodo substituent in the target compound contrasts with bromo/fluoro in ’s compound. Iodine’s larger atomic radius may enhance steric hindrance and polarizability compared to lighter halogens. Methylthio vs. Trifluoromethyl (CF₃): ’s compound includes a CF₃ group, which increases electronegativity and metabolic stability compared to methylthio .
Physicochemical Properties:

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity : The methylthio group enhances lipophilicity relative to 1-(4-methylphenyl)propan-1-one (logP ~2.5 estimated). Iodine’s contribution may further increase logP.
  • Molecular Weight : The target (306.17 g/mol) is heavier than 1-(4-methylphenyl)propan-1-one (148.20 g/mol) due to iodine and sulfur.

Biological Activity

1-(2-Iodo-4-(methylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom and a methylthio group, which contribute to its reactivity and interaction with biological targets. The presence of these functional groups enhances the compound's ability to modulate various biological pathways.

Research indicates that this compound may act as an enzyme inhibitor, interacting with specific protein targets. The mechanisms through which it exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as inflammation and microbial growth.
  • Modulation of Signaling Pathways : By interacting with receptors or enzymes, it can influence signaling pathways critical for various physiological functions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in the following areas:

Antimicrobial Properties

Studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. The iodine atom may enhance its efficacy by facilitating interactions with microbial enzymes or disrupting microbial membranes.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), which play a crucial role in inflammation.

Potential Anticancer Activity

Emerging studies point towards the compound's potential as an anticancer agent. Its structural features may allow it to target specific cancer-related proteins, thereby inhibiting tumor growth or inducing apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound. Below are some notable findings:

Study ReferenceKey Findings
Demonstrated enzyme inhibition potential, suggesting relevance in pharmacological applications.
Highlighted antimicrobial properties against various bacterial strains, indicating therapeutic potential.
Explored anticancer mechanisms, identifying interactions with cancer-specific proteins.

Toxicity and Safety Profile

While the potential benefits of this compound are promising, understanding its toxicity is crucial for therapeutic development. Preliminary studies indicate that high doses may lead to adverse effects, including liver and kidney damage, as well as neurological symptoms in animal models . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Iodo-4-(methylthio)phenyl)propan-1-one, and what challenges arise during purification?

Methodological Answer:

  • Synthetic Pathway : A common approach involves Friedel-Crafts acylation of 2-iodo-4-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include halogen exchange reactions using brominated precursors (e.g., 2-bromo derivatives) with KI under controlled conditions .
  • Purification Challenges :
    • By-product Formation : Competing sulfoxidation of the methylthio group may occur if oxidizing agents are present during synthesis. Use of inert atmospheres (N₂/Ar) is recommended .
    • Crystallization : Recrystallization from ethanol/water mixtures is effective for isolating pure product, but iodine sublimation may complicate yields. Column chromatography (silica gel, hexane/ethyl acetate) is preferred for intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The methylthio (-SMe) group exhibits a singlet at δ ~2.5 ppm, while the iodo substituent deshields adjacent aromatic protons (δ ~7.8–8.2 ppm). The propanone carbonyl (C=O) does not split aromatic signals due to meta/para substitution .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–I stretch) are diagnostic. Methylthio groups show weak S–C stretches near 700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 318 (C₁₀H₁₁IOS⁺) with fragmentation patterns including loss of CO (Δ m/z -28) and I (Δ m/z -127) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C, with sulfur-containing by-products (e.g., sulfoxides) detected via TGA-DSC .
  • pH Sensitivity :
    • Acidic Conditions : Protonation of the carbonyl oxygen may lead to ketone hydration.
    • Alkaline Conditions : Nucleophilic attack on the iodine or methylthio group is possible. Stability tests in buffered solutions (pH 3–9) show degradation <5% over 24 hours at 25°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters:
    • Torsion Angles : The C–S–C–I dihedral angle (~120°) confirms minimal steric hindrance between substituents.
    • Hydrogen Bonding : Weak C–H···O interactions stabilize the crystal lattice (distance ~2.8 Å) .
  • Data Contradictions : Discrepancies in bond lengths (e.g., C=O vs. C–S) may arise from twinning or disorder. Apply TWINABS for data correction .

Q. What computational methods (DFT, MD) predict the compound’s reactivity in photochemical applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model excited-state behavior. The methylthio group lowers the LUMO energy, enhancing UV absorption at ~300 nm .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene) to predict aggregation tendencies. Polar solvents stabilize the ketone group, reducing photodegradation .

Q. How does the iodine substituent influence biological activity in antimicrobial assays?

Methodological Answer:

  • Mechanistic Insight : Iodo groups enhance lipophilicity, improving membrane penetration. Compare MIC values against S. aureus for iodinated vs. non-iodinated analogs:

    CompoundMIC (µg/mL)
    Iodinated derivative12.5
    Brominated analog25.0
    • Data Limitations : Cytotoxicity assays (e.g., MTT on HEK293 cells) are critical to rule off-target effects .

Q. What strategies mitigate conflicting data in reaction yield optimization?

Methodological Answer:

  • Case Study : Yields vary (45–75%) in Friedel-Crafts acylation due to:
    • Catalyst Activity : AlCl₃ purity impacts acylation efficiency. Use freshly sublimated AlCl₃.
    • Solvent Choice : Nitromethane increases electrophilicity of propionyl chloride vs. CH₂Cl₂ .
  • Statistical Analysis : Apply response surface methodology (RSM) to optimize temperature, catalyst ratio, and reaction time .

Methodological Tables

Q. Table 1. Key Photochemical Properties (from IRGACURE 907 Analog)

PropertyValueReference
UV λₘₐₓ (methanol)230 nm, 303 nm
Thermal Decomposition (°C)>150
Volatility (25°C)Negligible

Q. Table 2. Common By-products and Mitigation Strategies

By-productSourceMitigation
SulfoxideOxidation of -SMe groupUse antioxidant (BHT) in synthesis
Hydrated ketoneAcidic conditionsAvoid aqueous workup

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